8-Bromo-cADPR - 151898-26-9

8-Bromo-cADPR

Catalog Number: EVT-1464377
CAS Number: 151898-26-9
Molecular Formula: C15H20BrN5O13P2
Molecular Weight: 620.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyclic ADP-ribose (cADP-ribose) is a calcium mobilizing nucleotide that is biosynthesized from NAD cADP-Ribose appears to activate calcium channels in intracellular membranes, which in turn activate ryanodine receptors. 8-bromo-cADP-Ribose is a stable, cell-permeable analog that blocks calcium release evoked by cADP-ribose in sea urchin egg homogenates with an IC50 value of 1.7 µM. It is commonly used to investigate intracellular signaling through cADP-ribose in isolated cells and tissues.
Synthesis Analysis

8-Bromo-cADPR can be synthesized through various methods. One approach involves a chemoenzymatic synthesis utilizing Aplysia californica ADP-ribosyl cyclase to convert a modified NAD+ precursor containing a bromine atom at the 8-position to the desired 8-Bromo-cADPR. [] This method combines chemical modification with enzymatic activity for efficient synthesis. Another study described an optimized synthetic route to 7-deaza-8-bromo-cADPR, a cell-permeant and hydrolysis-resistant cADPR antagonist, starting from 2',3'-O-isopropylidene-7-deaza-adenosine. []

Molecular Structure Analysis

8-Bromo-cADPR is a modified cyclic nucleotide structurally similar to cADPR. The key difference lies in the presence of a bromine atom at the 8-position of the adenine ring, which imparts its antagonistic properties. NMR analysis reveals that 8-Bromo-cADPR, like cADPR, adopts a C-2' endo conformation in the N9-linked ribose and a syn conformation around the N9-glycosyl linkage. [, ] This structural similarity allows it to bind to cADPR receptors but prevents their activation.

Mechanism of Action

8-Bromo-cADPR acts as a competitive antagonist of cADPR, binding to cADPR receptors, primarily ryanodine receptors (RyRs) located on intracellular calcium stores such as the sarcoplasmic reticulum (SR). [, , ] By binding to these receptors, 8-Bromo-cADPR prevents cADPR from binding and activating them, thereby inhibiting the release of calcium ions from these stores. This action disrupts the cADPR-mediated calcium signaling pathway, ultimately influencing downstream cellular processes.

Physical and Chemical Properties Analysis

One notable physical property of 8-Bromo-cADPR is its membrane permeability. [] This property enables it to readily cross cell membranes and exert its antagonistic effects within cells, making it a powerful tool for investigating intracellular cADPR signaling. The bromine substitution at the 8-position contributes to its antagonistic activity and enhances its resistance to hydrolysis. []

Intracellular Calcium Signaling:

  • Researchers utilize 8-Bromo-cADPR to investigate the involvement of cADPR in regulating intracellular calcium release in various cell types, including smooth muscle cells, [, , , , , ] neurons, [, ] and immune cells. [, ]
  • Studies examining the role of cADPR in hypoxic pulmonary vasoconstriction utilized 8-Bromo-cADPR, confirming its involvement in this physiological response. [, ]
  • 8-Bromo-cADPR has been instrumental in studying cADPR's role in regulating cardiac function, [] renal function, [, ] and sensory perception. []

Disease Models:

  • 8-Bromo-cADPR has been used to investigate the role of CD38/cADPR signaling in models of inflammatory airway diseases like asthma. [, ] These studies demonstrated the involvement of cADPR in the augmented calcium responses and airway smooth muscle hyperresponsiveness observed in asthma.
  • Researchers have explored the potential of targeting CD38/cADPR signaling with 8-Bromo-cADPR in the context of morphine tolerance. [, ] Their findings suggest that this pathway might play a significant role in developing tolerance to morphine's analgesic effects.

Cellular Processes:

  • By blocking cADPR signaling, 8-Bromo-cADPR has been used to investigate its role in various cellular processes, such as smooth muscle contraction, [, , , ] neurotransmitter release, [] and immune cell activation. [, ]
  • Studies have demonstrated that CD38, a key enzyme in cADPR production, plays a role in ATP release and microglia survival. [] Inhibition of CD38/cADPR signaling with 8-Bromo-cADPR induces ATP release from microglia, suggesting a role for this pathway in microglial function.

Cyclic ADP-ribose (cADPR)

  • Compound Description: Cyclic ADP-ribose is a naturally occurring cyclic nucleotide that acts as a second messenger in various cellular processes. It is known to mobilize calcium from intracellular stores, primarily by activating ryanodine receptors (RyRs). [, , , , , , , , , , , , , , , , , , , , , , , ]
  • Relevance: cADPR is the endogenous counterpart of 8-Br-cADPR. 8-Br-cADPR acts as an antagonist to cADPR, competing for binding sites on RyRs and inhibiting cADPR-mediated calcium release. [, , , , , , , , , , , , , , , , , , , , , , , ]

Nicotinamide

  • Compound Description: Nicotinamide is a form of vitamin B3 and a precursor to NAD+. It acts as a specific inhibitor of ADP-ribosyl cyclase, the enzyme responsible for cADPR synthesis. [, , , , , ]
  • Relevance: Nicotinamide inhibits the synthesis of cADPR, the endogenous counterpart of 8-Br-cADPR, thereby reducing cADPR levels and its downstream effects. This makes it a useful tool to study cADPR-mediated signaling pathways in conjunction with 8-Br-cADPR. [, , , , , ]

Ryanodine

  • Compound Description: Ryanodine is a plant alkaloid that binds to ryanodine receptors (RyRs) and modulates their activity. At low concentrations, ryanodine locks RyRs in a half-open state, leading to Ca2+ release, while at high concentrations, it blocks the channel. [, , , , , , , , , ]
  • Relevance: Ryanodine is a valuable tool in conjunction with 8-Br-cADPR to investigate the role of RyRs in cADPR-mediated Ca2+ signaling. [, , , , , , , , , ]

8-Amino-cyclic ADP-ribose (8-NH2-cADPR)

  • Compound Description: 8-Amino-cyclic ADP-ribose is a cell-impermeable antagonist of cADPR, competing with cADPR for binding to its receptor, likely the RyR. [, , , ]
  • Relevance: Like 8-Br-cADPR, 8-NH2-cADPR acts as a cADPR antagonist, highlighting different structural modifications at the 8 position that can lead to antagonism of cADPR. [, , , ]

β-Nicotinamide guanine dinucleotide (β-NGD)

  • Compound Description: β-NGD is a substrate for ADP-ribosyl cyclase, the enzyme responsible for synthesizing cADPR. The enzyme converts β-NGD into cyclic GDP-ribose (cGDPR), a related molecule. [, ]
  • Relevance: β-NGD serves as a precursor for cADPR, the endogenous counterpart of 8-Br-cADPR. Measuring the conversion of β-NGD to cGDPR helps assess ADP-ribosyl cyclase activity, providing insights into cADPR production. [, ]

Cyclic GDP-ribose (cGDPR)

  • Compound Description: cGDPR is a cyclic nucleotide structurally similar to cADPR and is also produced by ADP-ribosyl cyclase. [, , ]
  • Relevance: cGDPR is produced by the same enzyme that synthesizes cADPR, and its levels can be measured to indirectly assess cADPR production. This is helpful when studying the effects of 8-Br-cADPR on cADPR signaling pathways. [, , ]

7-Deaza-8-bromo-cyclic ADP-ribose (7-deaza-8-Br-cADPR)

  • Compound Description: 7-Deaza-8-bromo-cyclic ADP-ribose is a potent, membrane-permeant, and hydrolysis-resistant cADPR antagonist. It shows improved stability compared to 8-Br-cADPR. [, ]
  • Relevance: This compound represents a more stable and potentially more potent cADPR antagonist than 8-Br-cADPR, highlighting the potential for developing improved tools to study cADPR signaling. [, ]

7-Deaza-cyclic ADP-ribose (7-deaza-cADPR)

  • Compound Description: 7-Deaza-cyclic ADP-ribose is a hydrolysis-resistant analogue of cADPR, but unlike 8-Br-cADPR, it acts as an agonist of ryanodine-sensitive Ca2+ release channels. []
  • Relevance: 7-Deaza-cADPR, despite its structural similarity to the antagonist 7-deaza-8-Br-cADPR, acts as an agonist, emphasizing the importance of specific structural features, such as the bromine at the 8 position, for antagonistic activity. []

9. 2′-Deoxy-cyclic ADP-ribose (2′-deoxy-cADPR)* Compound Description: 2′-Deoxy-cyclic ADP-ribose is a cADPR analogue lacking the hydroxyl group at the 2' position of the ribose moiety. [, ]* Relevance: Studies on 2′-deoxy-cADPR and its derivatives, compared to cADPR and 8-Br-cADPR, highlight the importance of the 2′-hydroxyl group for the antagonistic activity of 8-substituted cADPR analogues. [, ]

8-Bromo-cyclic IDP-ribose (8-Br-N1-cIDPR)

  • Compound Description: 8-Bromo-cyclic IDP-ribose is a newly described membrane-permeant cADPR agonist that affects both Ca2+ release and subsequent Ca2+ entry but does not appear to act on the TRPM2 channel. []
  • Relevance: This compound offers a novel tool to dissect the complexities of cADPR signaling, distinguishing between Ca2+ release and Ca2+ entry mechanisms, which may be relevant when interpreting the effects of 8-Br-cADPR. []

Properties

CAS Number

151898-26-9

Product Name

8-bromo-Cyclic ADP-Ribose

IUPAC Name

(2S,3R,4S,5R)-2-[[(6aR,8R,9R,9aS)-8-(6-amino-8-bromopurin-9-yl)-4,9-dihydroxy-2,4-dioxo-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl]oxy]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C15H20BrN5O13P2

Molecular Weight

620.20 g/mol

InChI

InChI=1S/C15H20BrN5O13P2/c16-15-20-6-11(17)18-3-19-12(6)21(15)13-9(25)10-5(30-13)2-29-35(26,27)34-36(28,32-10)33-14-8(24)7(23)4(1-22)31-14/h3-5,7-10,13-14,22-25H,1-2H2,(H,26,27)(H2,17,18,19)/t4-,5-,7-,8-,9-,10-,13-,14+,36?/m1/s1

InChI Key

PLQQKRPSINJWTK-VNMBDIRDSA-N

SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O

Synonyms

8-bromo-cADPR;8-bromo-cADP-Ribose

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.